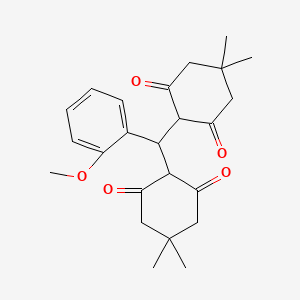
Tetraketone, 7
Übersicht
Beschreibung
Tetraketone, 7 is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. It is a type of tetraketone, which means it contains four ketone groups. These compounds are known for their biological activities and are often used as precursors in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraketone, 7 can be synthesized through various methods. One common approach involves the Knoevenagel-Michael cascade reaction. This method typically uses aromatic aldehydes and 1,3-cyclic diketones as starting materials. The reaction is often catalyzed by substances like aluminum hydroxide or natural phosphate, and it can be carried out in aqueous media . The reaction conditions are generally mild, and the process is considered eco-friendly.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The use of deep eutectic solvents (DESs) has been explored to make the process more sustainable. DESs are formed by mixing a quaternary ammonium salt with a hydrogen bond donor, such as urea or a carboxylic acid . This method not only improves the yield but also reduces the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraketone, 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple ketone groups, which are reactive sites for different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Tetraketone, 7 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Tetraketone, 7 exerts its effects is primarily through its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The compound also inhibits enzymes like tyrosinase, which is involved in melanin production, thereby reducing hyperpigmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthenes: These compounds are structurally similar to Tetraketone, 7 and share some of its biological activities.
Acridinediones: Another class of compounds that are synthesized using this compound as a precursor.
Uniqueness
What sets this compound apart from these similar compounds is its higher reactivity and broader range of applications. Its multiple ketone groups make it more versatile in chemical reactions, and its eco-friendly synthesis methods make it more sustainable for industrial applications .
Eigenschaften
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-23(2)10-15(25)21(16(26)11-23)20(14-8-6-7-9-19(14)29-5)22-17(27)12-24(3,4)13-18(22)28/h6-9,20-22H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJOUMOYHAANDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3558618.png)
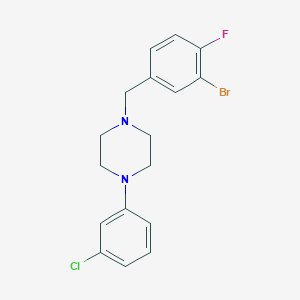
![1-(3-Chlorophenyl)-4-[(2,4-dichlorophenyl)methyl]piperazine](/img/structure/B3558639.png)
![1-(3,4-dichlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3558645.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3558650.png)
![1,4-dihydroxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B3558653.png)
![1-Benzyl-4-[(5-bromothiophen-2-yl)methyl]piperazine](/img/structure/B3558656.png)
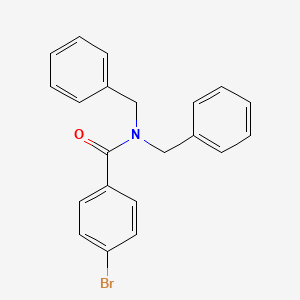
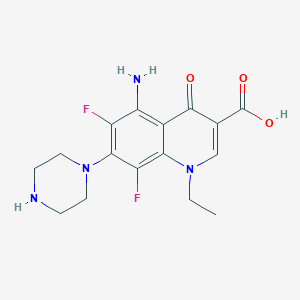
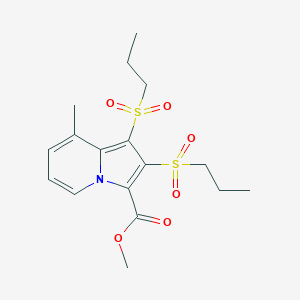
![2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3558684.png)
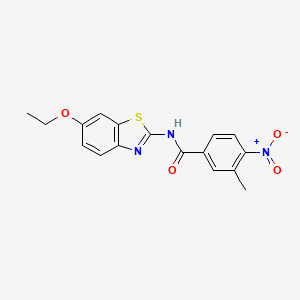
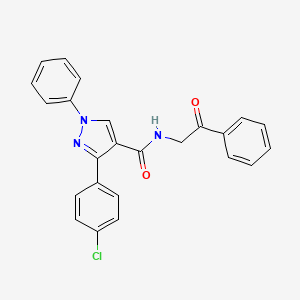
![4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B3558714.png)
